N-(2-(6-((2-((3-fluorophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide
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Description
N-(2-(6-((2-((3-fluorophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide is a useful research compound. Its molecular formula is C23H21FN6O2S and its molecular weight is 464.52. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that derivatives of the specified chemical compound possess pronounced antimicrobial activities. For instance, derivatives synthesized from the reaction of heteroaromatic o-aminonitrile have shown significant efficacy against various microbial strains, highlighting their potential as antimicrobial agents (Bhuiyan et al., 2006). Additionally, other studies have synthesized new 1,2,4-triazole derivatives with good to moderate antimicrobial properties (Bektaş et al., 2007).
Anticonvulsant Activity
Compounds containing the triazolopyridazine structure have been evaluated for their anticonvulsant activities, revealing that certain derivatives exhibit potent activity against maximal electroshock-induced seizures in rats. This suggests their utility in developing anticonvulsant therapies (Kelley et al., 1995).
Anticancer Activity
Derivatives have been investigated for their anticancer activities, particularly against human glioblastoma and triple-negative breast cancer cell lines. Some compounds have been identified as highly active, indicating their potential in cancer treatment strategies (Tumosienė et al., 2020).
Antioxidant Activity
Studies also report the antioxidant properties of these derivatives, with certain compounds exhibiting significant free radical scavenging activities. This highlights their potential as antioxidant agents (Desai et al., 2013), which can be beneficial in various medical applications, including the mitigation of oxidative stress-related diseases.
Properties
IUPAC Name |
N-[2-[6-[2-(3-fluoroanilino)-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]-4-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN6O2S/c1-15-5-7-16(8-6-15)23(32)25-12-11-20-28-27-19-9-10-22(29-30(19)20)33-14-21(31)26-18-4-2-3-17(24)13-18/h2-10,13H,11-12,14H2,1H3,(H,25,32)(H,26,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RORQVVBOXYYLNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCCC2=NN=C3N2N=C(C=C3)SCC(=O)NC4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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